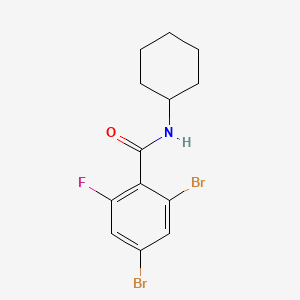
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is a chemical compound with the molecular formula C13H14Br2FNO It is characterized by the presence of bromine, fluorine, and cyclohexyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide typically involves the bromination of a precursor compound followed by the introduction of the cyclohexyl and fluorine groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process. The final step involves the amidation reaction to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and nitrogen atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of brominated and fluorinated carboxylic acids.
Reduction: Formation of reduced amides and amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dibromo-6-fluorobenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
2,4-Dibromo-N-cyclohexylbenzamide:
N-cyclohexyl-6-fluorobenzamide: Lacks the bromine atoms, leading to different substitution and reaction patterns.
Uniqueness
2,4-Dibromo-N-cyclohexyl-6-fluorobenzamide is unique due to the combination of bromine, fluorine, and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H14Br2FNO |
|---|---|
分子量 |
379.06 g/mol |
IUPAC名 |
2,4-dibromo-N-cyclohexyl-6-fluorobenzamide |
InChI |
InChI=1S/C13H14Br2FNO/c14-8-6-10(15)12(11(16)7-8)13(18)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) |
InChIキー |
QYAJSAJOIGXALC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
![Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
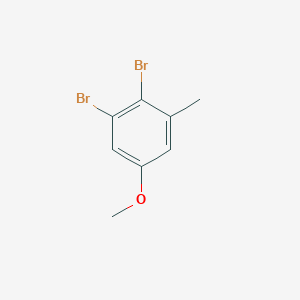
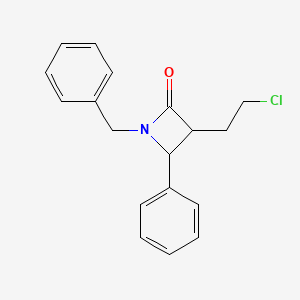
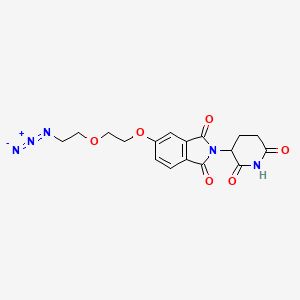
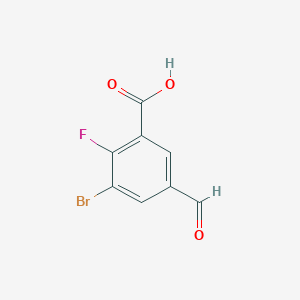
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)

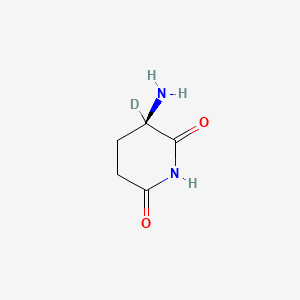

![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)
